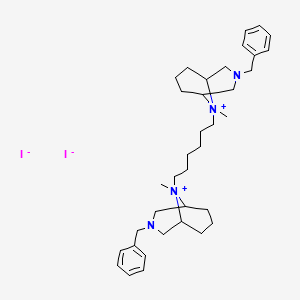
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-hexamethylenebis(3-benzyl-9-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-hexamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction is carried out in methanol in the presence of triethylamine, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo(3.3.1)nonane-1-carboxylates as mixtures of stereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization and condensation reactions, to achieve the desired bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs at the nitrogen atom or the benzyl group, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for strong binding interactions, which can modulate the activity of the target molecule. For example, the oxidation of alcohols by ABNO involves the formation of a stable nitroxyl radical, which facilitates the transfer of oxygen atoms to the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst for oxidation reactions.
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: A related compound with a similar bicyclic structure, used in organic synthesis.
9-Borabicyclo(3.3.1)nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
Uniqueness
The uniqueness of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives lies in their dual functionality, combining the reactivity of the azabicyclo framework with the versatility of the benzyl and iodine substituents. This makes them valuable intermediates in organic synthesis and potential candidates for drug development.
Propriétés
Numéro CAS |
17747-53-4 |
|---|---|
Formule moléculaire |
C36H56I2N4 |
Poids moléculaire |
798.7 g/mol |
Nom IUPAC |
3-benzyl-9-[6-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)hexyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C36H56N4.2HI/c1-39(33-19-13-20-34(39)28-37(27-33)25-31-15-7-5-8-16-31)23-11-3-4-12-24-40(2)35-21-14-22-36(40)30-38(29-35)26-32-17-9-6-10-18-32;;/h5-10,15-18,33-36H,3-4,11-14,19-30H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
GMZIRHOBDNYARW-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
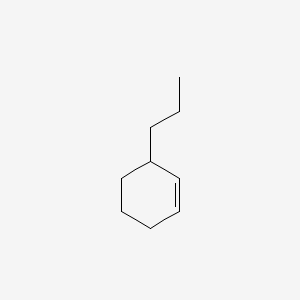
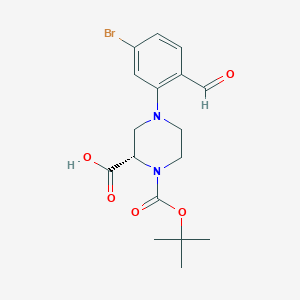
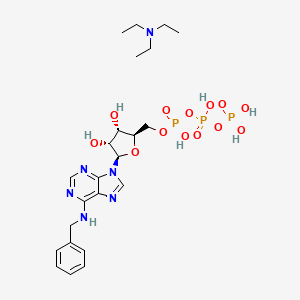

![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)



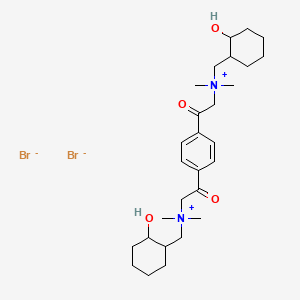
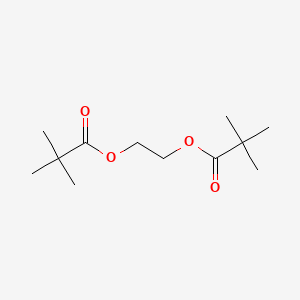
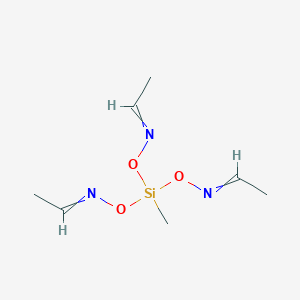
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

